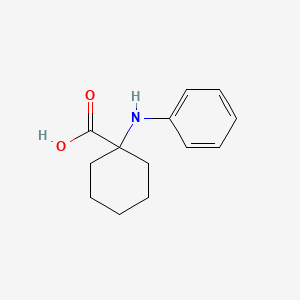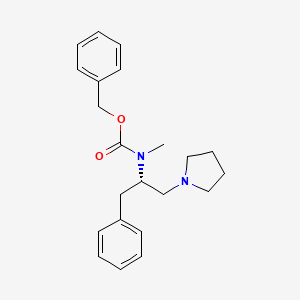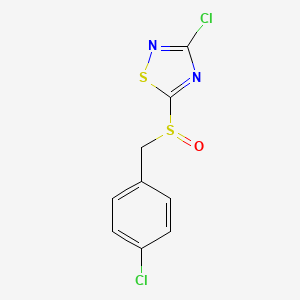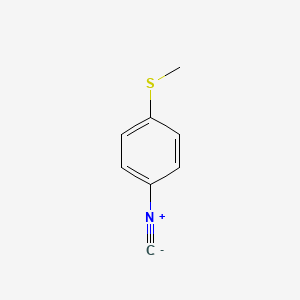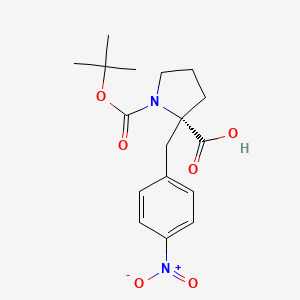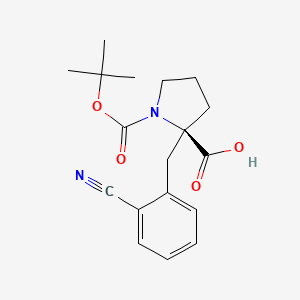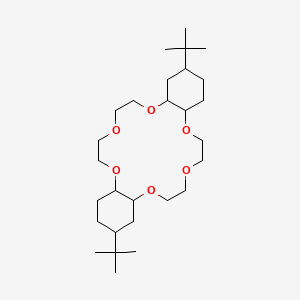
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a useful research compound. Its molecular formula is C28H52O6 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal Ion Extraction
4,4’-[di t-butyldicyclohexano]-18-crown-6 (DTBDCH18C6) is recognized for its ability to selectively extract metal ions. This characteristic is particularly valuable in fields such as nuclear waste treatment and sensor technology (Dutta et al., 2022).
Novel Membrane Material Development
Research has been conducted on the synthesis of 4’,4’’(5’’) di-tert-butyl-dicyclohexyl-18-crown-6 under low H2 pressure, focusing on its potential as a novel membrane material. Factors like the choice of support, active component, and promoter were crucial in achieving high yield and selectivity (Salih et al., 2014).
Chemical Synthesis and Catalysis
Radiation-Chemical Transformation Studies
The compound has been studied under low-temperature X-ray irradiation conditions, revealing insights into its radiation-chemical transformation. Such studies are vital in understanding the stability and reactivity of these compounds under different conditions (Zakurdaeva et al., 2010).
Binding and Detection of Radioactive Strontium
4,4’(5’)- di-(t-butyldicyclo-hexano)18-crown-6 has been used as a chelating agent for binding radioactive strontium, demonstrating its potential in environmental cleanup and management of radioactive waste (Shaikh et al., 2015).
Polymer Chemistry Applications
The compound has found use in polymer chemistry, particularly in the synthesis of polycarbonates and other polymers. It acts as a catalyst or a structural component in these synthesis processes, illustrating its utility in materials science (Soga et al., 1978).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Dicyclohexano-18-crown-6", "tert-Butyl alcohol", "Sodium hydride", "Bromobutane", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butyl bromide by reacting tert-butyl alcohol with bromobutane in the presence of sodium hydride and diethyl ether.", "Step 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)butyl dicyclohexano-18-crown-6 by reacting dicyclohexano-18-crown-6 with 4-(tert-Butyldimethylsilyloxy)butyl bromide in the presence of diethyl ether.", "Step 3: Synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 by deprotecting 4-(tert-Butyldimethylsilyloxy)butyl dicyclohexano-18-crown-6 using hydrochloric acid and sodium bicarbonate, followed by drying with magnesium sulfate." ] } | |
Número CAS |
223719-29-7 |
Fórmula molecular |
C28H52O6 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h21-26H,7-20H2,1-6H3 |
Clave InChI |
SHJRQDXUSZYABF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CC(CCC3OCCOCCO2)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


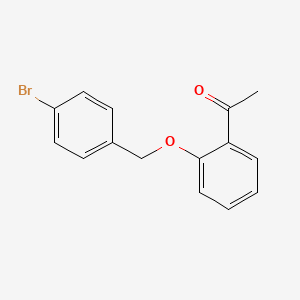
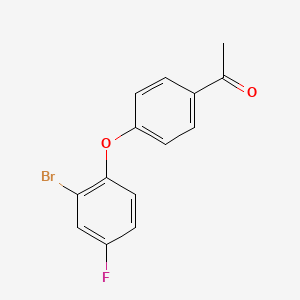



![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)
